molecular formula C9H11ClN2 B6331766 1-Methyl-1H-indol-5-ylamine hydrochloride CAS No. 2097068-69-2

1-Methyl-1H-indol-5-ylamine hydrochloride

Cat. No.: B6331766
CAS No.: 2097068-69-2
M. Wt: 182.65 g/mol
InChI Key: XWKRYWLJGMWHLQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-5-ylamine hydrochloride is a substituted indole derivative featuring a methyl group at the 1-position and an amine group at the 5-position of the indole ring, in its hydrochloride salt form. Its molecular formula is C9H11ClN2 (base: C9H10N2), with a molecular weight of 182.65 g/mol . The IUPAC name is 1-methylindol-5-amine hydrochloride, and it is registered under CAS number 102308-97-4 .

Properties

IUPAC Name

1-methylindol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-11-5-4-7-6-8(10)2-3-9(7)11;/h2-6H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKRYWLJGMWHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097068-69-2
Record name 1H-Indol-5-amine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-indol-5-ylamine hydrochloride typically involves the reaction of 1-methylindole with an appropriate amine under acidic conditions to form the desired product. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of 1-Methyl-1H-indol-5-ylamine hydrochloride may involve large-scale Fischer indole synthesis or other proprietary methods developed by chemical manufacturers. These methods are optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indol-5-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can modify the indole ring or the amine group.

    Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the indole ring.

Scientific Research Applications

1-Methyl-1H-indol-5-ylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indol-5-ylamine hydrochloride involves its interaction with various molecular targets and pathways. As an indole derivative, it can interact with enzymes, receptors, and other biomolecules, influencing biological processes. The specific pathways and targets depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical differences between 1-Methyl-1H-indol-5-ylamine hydrochloride and analogous indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Amine Position Salt Form Evidence
1-Methyl-1H-indol-5-ylamine hydrochloride C9H11ClN2 182.65 Methyl (1-position) 5-position (ring) Hydrochloride
1-Ethyl-1H-indol-5-amine hydrochloride C10H13ClN2 196.68 Ethyl (1-position) 5-position (ring) Hydrochloride
(5-Methyl-1H-indol-2-yl)methanamine hydrochloride C10H13ClN2 196.68 Methyl (5-position), methanamine (2-position) 2-position (side chain) Hydrochloride
5-Methoxy-1H-indole-3-ethylamine hydrochloride C11H14ClN2O 239.70 Methoxy (5-position), ethylamine (3-position) 3-position (side chain) Hydrochloride
3-Substituted imidazol-5-yl indole derivatives Varies 345–391 Imidazol-5-yl linked to indole, halogen/methoxy substituents Varies Not specified

Structural and Functional Insights

  • Halogen substituents (e.g., bromo or chloro in compounds ) enhance polarity, impacting solubility and reactivity in synthetic pathways. Methoxy groups (e.g., in ) introduce electron-donating effects, which may influence binding affinity in biological systems.
  • Amine Position :

    • Amine groups on the indole ring (e.g., 5-position) participate in hydrogen bonding, whereas side-chain amines (e.g., 2-ylmethanamine in ) offer conformational flexibility for interactions with targets.
  • Salt Forms :

    • Hydrochloride salts improve aqueous solubility, critical for pharmaceutical formulations. For example, the hydrochloride form of 5-methoxy-1H-indole-3-ethylamine enhances stability compared to its free base .

Physicochemical Properties

  • Melting Points :

    • Halogenated indole-imidazole hybrids (e.g., compounds 8–10 in ) exhibit high melting points (>200°C) due to strong intermolecular interactions.
    • Methoxy-substituted analogs (e.g., compound 11 in ) melt at lower temperatures (~160°C), reflecting reduced crystal lattice stability .
  • Solubility :

    • Hydrochloride salts (e.g., ) generally display higher water solubility than free bases, making them preferable for drug delivery.

Biological Activity

1-Methyl-1H-indol-5-ylamine hydrochloride is a compound that has gained attention in recent years due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

1-Methyl-1H-indol-5-ylamine hydrochloride is derived from the indole structure, which is known for its presence in many biologically active compounds. The synthesis of this compound typically involves the reaction of 1-methylindole with an amine source under acidic conditions to yield the hydrochloride salt form, which enhances solubility and stability.

Biological Activity Overview

The biological activity of 1-Methyl-1H-indol-5-ylamine hydrochloride can be categorized into several key areas:

  • Anticancer Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cells. For instance, a derivative compound showed IC50 values of 0.34 μM against MCF-7 cells, indicating potent activity .
  • Neuroprotective Effects : Research indicates that indole derivatives can protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity, showing effectiveness against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

The mechanisms through which 1-Methyl-1H-indol-5-ylamine hydrochloride exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. This action is similar to that of colchicine, a well-known anticancer agent .
  • Modulation of Signaling Pathways : The compound influences pathways such as NF-kB and MAPK signaling, which are crucial in regulating inflammation and cell proliferation. By targeting these pathways, it can exert anti-inflammatory effects as well as promote apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of 1-Methyl-1H-indol-5-ylamine hydrochloride:

StudyFindings
Synthesis and Evaluation A study synthesized various derivatives and evaluated their antiproliferative activities. One derivative showed IC50 values of 0.52 μM against HeLa cells .
Mechanistic Studies Research indicated that certain derivatives induced apoptosis in a dose-dependent manner while arresting the cell cycle at the G2/M phase .
Antimicrobial Evaluation Investigations into antimicrobial properties revealed effectiveness against several bacterial strains, suggesting potential applications in treating infections.

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